4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride
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Overview
Description
4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is a synthetic organic compound that features a benzimidazole core linked to a morpholine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group.
Linking to Morpholine: The propylated benzimidazole is reacted with morpholine in the presence of a base such as sodium hydride to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the morpholine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydro derivatives of the benzimidazole or morpholine rings.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial, antifungal, and antiviral activities. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines, making it a candidate for anticancer drug development. Additionally, its antimicrobial properties suggest potential use in treating infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is also significant.
Mechanism of Action
The mechanism of action of 4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division in cancer cells or the disruption of microbial cell walls, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound, which lacks the propyl and morpholine substituents.
2-methyl-1H-benzo[d]imidazole: A methylated derivative with similar biological activities.
4-(1H-benzo[d]imidazol-2-yl)morpholine: A structurally similar compound without the propyl chain.
Uniqueness
4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride is unique due to the presence of both the propyl chain and the morpholine ring, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and ability to interact with biological targets, making it a more versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(1-propylbenzimidazol-2-yl)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17-8-10-19-11-9-17;/h3-6H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAANAMWCUITNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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